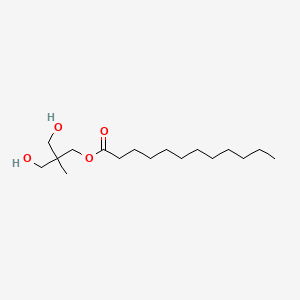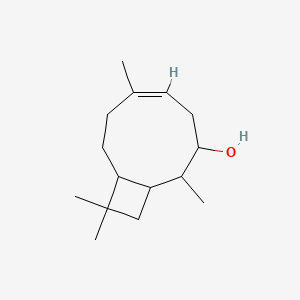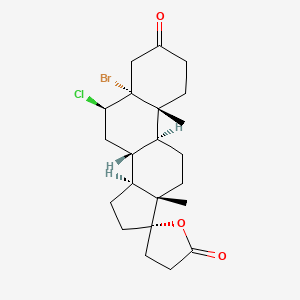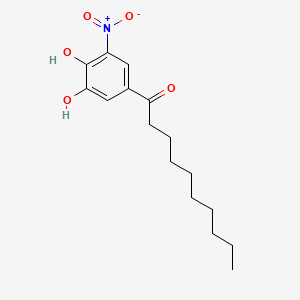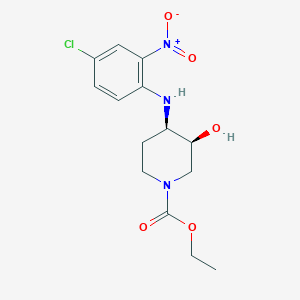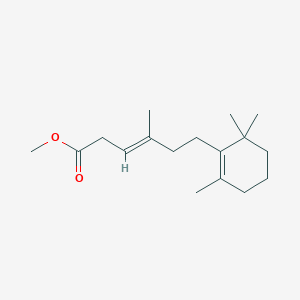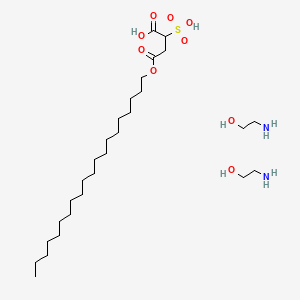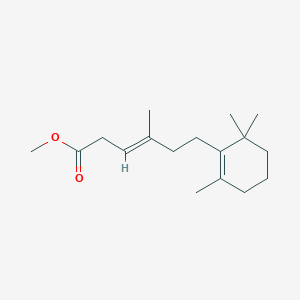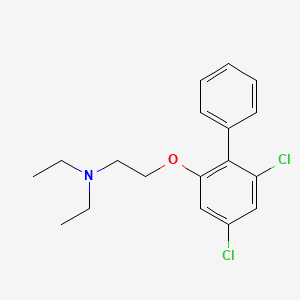
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a biphenyl group substituted with chlorine atoms and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4,6-dichloro-1,1-biphenyl with diethylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols, alkoxides; organic solvents like dichloromethane, toluene; reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the ethanamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanamine, 2-((4-chloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-
- Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-3-yl)oxy)-N,N-diethyl-
- Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-dimethyl-
Uniqueness
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- stands out due to its specific substitution pattern on the biphenyl group, which imparts unique chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3562-26-3 |
|---|---|
Formule moléculaire |
C18H21Cl2NO |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
2-(3,5-dichloro-2-phenylphenoxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H21Cl2NO/c1-3-21(4-2)10-11-22-17-13-15(19)12-16(20)18(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Clé InChI |
KIHRUJTXBYVSAB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C(=CC(=C1)Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


